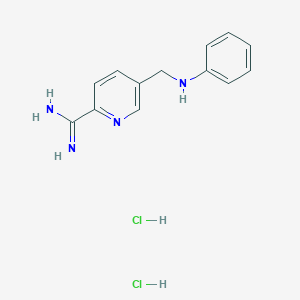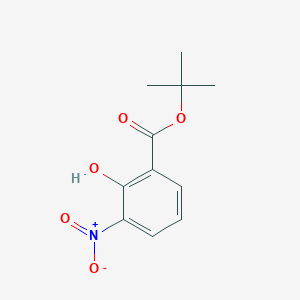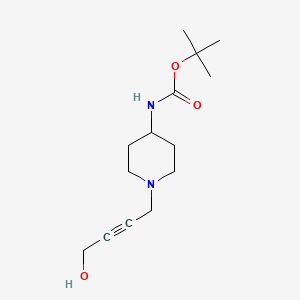
Tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a hydroxybutynyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the hydroxybutynyl group: The hydroxybutynyl group can be introduced through a series of reactions, including the formation of an alkyne and subsequent hydroxylation.
Attachment of the tert-butyl carbamate group: The final step involves the protection of the amine group on the piperidine ring with a tert-butyl carbamate group, which can be achieved using tert-butyl chloroformate and a suitable base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
Tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to release the free amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., alkyl halides for substitution reactions).
Applications De Recherche Scientifique
Tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxybutynyl group can participate in hydrogen bonding and other interactions, while the piperidine ring can provide structural stability. The tert-butyl carbamate group can protect the amine functionality and modulate the compound’s overall reactivity and solubility.
Comparaison Avec Des Composés Similaires
Tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler compound with a similar protective group but lacking the piperidine and hydroxybutynyl functionalities.
Piperidine derivatives: Compounds with various substituents on the piperidine ring, which can exhibit different biological and chemical properties.
Hydroxybutynyl derivatives: Compounds with the hydroxybutynyl group attached to different scaffolds, which can affect their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further modifications and applications in diverse fields.
Propriétés
Formule moléculaire |
C14H24N2O3 |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
tert-butyl N-[1-(4-hydroxybut-2-ynyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-12-6-9-16(10-7-12)8-4-5-11-17/h12,17H,6-11H2,1-3H3,(H,15,18) |
Clé InChI |
QTYZEHPMEIJKEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
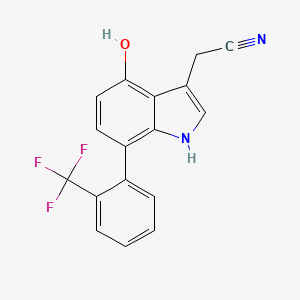
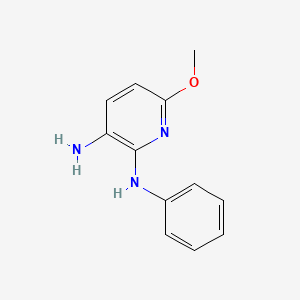
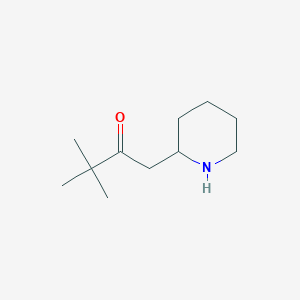
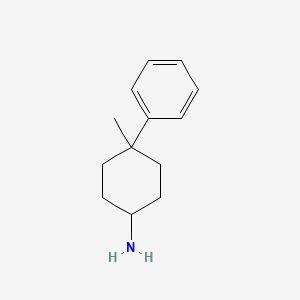
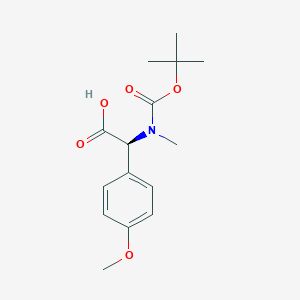
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
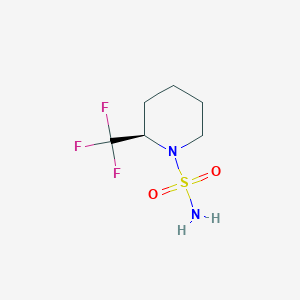
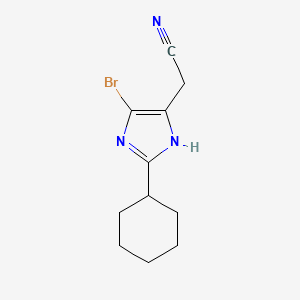
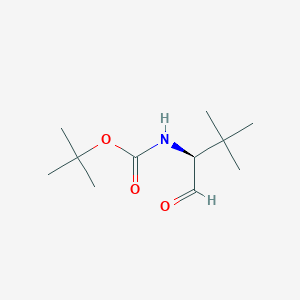
![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
